7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Overview
Description
7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a fused pyridine and oxazine ring system
Mechanism of Action
Target of Action
Similar compounds have been used in the development of high-performance oleds and as potential anti-tumor agents .
Mode of Action
Related compounds have been shown to exhibit high photoluminescence quantum efficiency (plqy) in oled applications . In the context of anti-tumor activity, similar compounds have shown to inhibit the proliferation of cancer cells in a dose-dependent manner .
Result of Action
Related compounds have been shown to exhibit high photoluminescence quantum efficiency (plqy) in oled applications , and to inhibit the proliferation of cancer cells in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states . Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . By modulating this pathway, this compound can impact cell growth and apoptosis. Furthermore, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets . For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the ring system, leading to a wide range of derivatives.
Scientific Research Applications
7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as fluorescence for use in organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Known for its biological activity, particularly as an inhibitor of fibroblast growth factor receptors.
Pyrido[2,3-d]pyrimidine: Studied for its herbicidal activity and potential as a pharmaceutical agent.
Benzimidazole derivatives: Widely researched for their antimicrobial and anticancer properties.
Uniqueness
7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
IUPAC Name |
7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-6-8(9-3-5)12-4-7(11)10-6/h2-3H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEVGJXPLWMQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)OCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673663 | |
Record name | 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198154-56-1 | |
Record name | 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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